N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1011398-18-7
VCID: VC14665181
InChI: InChI=1S/C24H22N4O3/c1-14-22-20(24(30)25-18-10-8-16(9-11-18)15(2)29)13-21(26-23(22)28(3)27-14)17-6-5-7-19(12-17)31-4/h5-13H,1-4H3,(H,25,30)
SMILES:
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1011398-18-7

Cat. No.: VC14665181

Molecular Formula: C24H22N4O3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1011398-18-7

Specification

CAS No. 1011398-18-7
Molecular Formula C24H22N4O3
Molecular Weight 414.5 g/mol
IUPAC Name N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C24H22N4O3/c1-14-22-20(24(30)25-18-10-8-16(9-11-18)15(2)29)13-21(26-23(22)28(3)27-14)17-6-5-7-19(12-17)31-4/h5-13H,1-4H3,(H,25,30)
Standard InChI Key WBKHQRSOSKOYJW-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C)C

Introduction

N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse pharmacological and chemical properties, including potential anticancer, anti-inflammatory, and antifungal activities. The specific structure of this compound incorporates functional groups such as an acetylphenyl moiety and a methoxyphenyl group, which contribute to its chemical reactivity and biological activity.

Structural Features

The molecular structure of N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide includes:

  • Pyrazolo[3,4-b]pyridine core: A fused heterocyclic system that enhances stability and biological activity.

  • Acetylphenyl group: Provides potential for hydrogen bonding and interaction with biological targets.

  • Methoxyphenyl group: Contributes to electronic effects and solubility.

  • Carboxamide functionality: Increases polarity and hydrogen bonding capacity.

Synthesis

The synthesis of such heterocyclic compounds typically involves multi-step reactions. General methods for synthesizing pyrazolo[3,4-b]pyridines include:

  • Cyclization Reactions: Starting from β-enamino ketones or diketones with hydrazine derivatives.

  • Functional Group Modifications: Introducing substituents like acetyl or methoxy groups using Friedel-Crafts acylation or methylation reactions.

  • Amidation: Reacting carboxylic acid derivatives with amines to form the carboxamide group.

Analytical Characterization

The compound's identity and purity can be confirmed using advanced analytical techniques:

TechniquePurpose
NMR SpectroscopyDetermines the chemical environment of hydrogen (1^1H) and carbon (13^13C) atoms.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
FTIR SpectroscopyIdentifies functional groups based on characteristic absorption bands.
X-ray CrystallographyProvides detailed 3D structural information for crystalline forms.

Biological Activity

Pyrazolo[3,4-b]pyridines are widely studied for their biological activities:

  • Anticancer Potential:

    • Compounds with similar scaffolds have shown inhibitory effects on CDK2/CDK9 enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

    • Substituents like methoxy and acetyl groups enhance binding affinity to target proteins.

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX), which mediate inflammation pathways .

  • Antifungal Properties:

    • Structural analogs have been evaluated for activity against fungal pathogens due to their pyridine-based scaffolds .

Research Findings

Recent studies on pyrazolo[3,4-b]pyridine derivatives emphasize their versatility:

StudyKey Findings
Synthesis of pyrazole derivatives Developed novel compounds targeting cancer cell lines MCF7 and HCT-116 with enhanced potency.
Anti-inflammatory docking studies Highlighted the potential of these compounds as selective inhibitors of inflammatory mediators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator